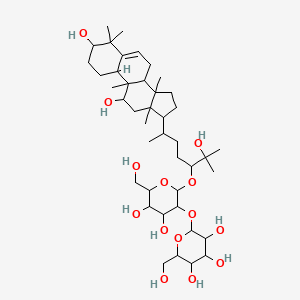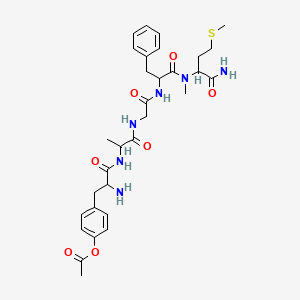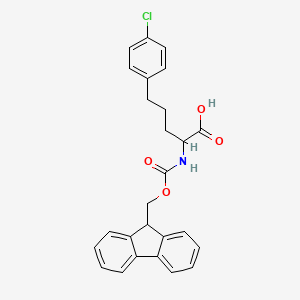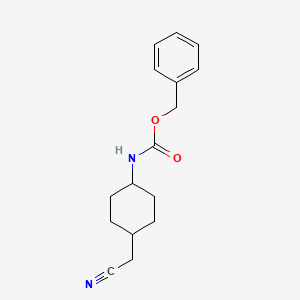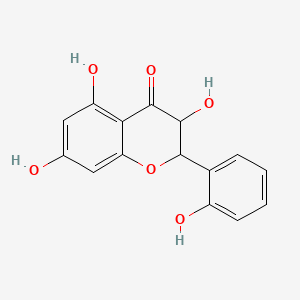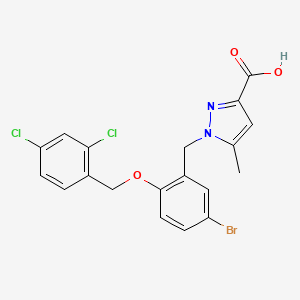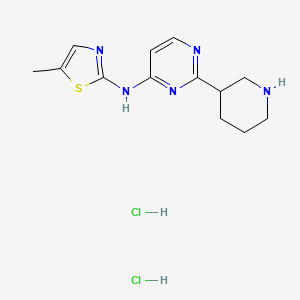
5-Methyl-N-(2-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-N-(2-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a pyrimidine ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(2-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Pyrimidine Ring Construction: This involves the condensation of a suitable amidine with a β-dicarbonyl compound.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-N-(2-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-Methyl-N-(2-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-N-(2-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer treatment.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C.
Uniqueness
5-Methyl-N-(2-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H19Cl2N5S |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
5-methyl-N-(2-piperidin-3-ylpyrimidin-4-yl)-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H17N5S.2ClH/c1-9-7-16-13(19-9)18-11-4-6-15-12(17-11)10-3-2-5-14-8-10;;/h4,6-7,10,14H,2-3,5,8H2,1H3,(H,15,16,17,18);2*1H |
InChI-Schlüssel |
ACIOOJNZCLQWLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC2=NC(=NC=C2)C3CCCNC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



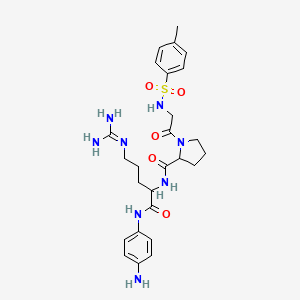
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B12300635.png)

![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
